N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide
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Overview
Description
N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide is a chemical compound characterized by its unique structure, which includes a phenyl group, a hydroxy group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with phenyloxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: For oxidation reactions, reagents such as hydrogen peroxide or chromic acid may be used. Reduction reactions might involve the use of reducing agents like lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In the field of chemistry, N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its interaction with specific enzymes can provide insights into enzyme mechanisms and lead to the development of new therapeutic agents.
Medicine: In medicine, this compound is being investigated for its pharmacological properties. It may serve as a lead compound for the development of drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide exerts its effects involves its interaction with specific molecular targets. The phenyl group and hydroxy group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide include N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide and N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide.
Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a wide range of targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-15(13-7-3-1-4-8-13)11-12-18-16(21)17(22)19-14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPHENODMSCTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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